
2-(3-Chlorphenyl)-2-fluorpropan-1-amin
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-2-fluoropropan-1-amine” is an organic molecule that contains a fluorine atom and a chlorine atom. It has an amine group (-NH2) attached to a three-carbon chain (propane), with a fluorine atom on the second carbon and a phenyl ring (a six-carbon ring) on the second carbon as well .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (propane) with an amine group (-NH2) on one end, a fluorine atom on the second carbon, and a phenyl ring (a six-carbon aromatic ring) also attached to the second carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine, fluorine, and phenyl groups . The amine group could participate in acid-base reactions, the fluorine atom might be involved in nucleophilic substitution reactions, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amine and fluorine groups could impact its solubility, while the phenyl ring could contribute to its overall stability .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Entwicklung von Antikonvulsiva und Analgetika
Diese Verbindung wurde auf ihr Potenzial zur Entwicklung neuer Antikonvulsiva und Analgetika untersucht. Studien haben Derivate von 3-(3-Chlorphenyl)pyrrolidin-2,5-dion-acetamid synthetisiert, die vielversprechende Ergebnisse in akuten Modellen von Epilepsie und Schmerztherapie zeigen . Die Derivate zeigen eine Interaktion mit neuronalen spannungsabhängigen Natrium- und L-Typ-Calciumkanälen, die wichtige Ziele für Antikonvulsiva sind.
Materialwissenschaften: Synthese organischer Halbleiter
Thiophenderivate, die aus Verbindungen wie 2-(3-Chlorphenyl)-2-fluorpropan-1-amin synthetisiert werden können, sind in den Materialwissenschaften von entscheidender Bedeutung. Sie werden bei der Entwicklung organischer Halbleiter verwendet, die für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) unerlässlich sind .
Chemische Synthese: Zwischenprodukt für organische Verbindungen
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen. Sie wird bei der Herstellung von Agrochemikalien, Pharmazeutika und Farbstoffen eingesetzt und zeigt ihre Vielseitigkeit in chemischen Syntheseanwendungen .
Neuropharmakologie: Management von neuropathischen Schmerzen
In der Neuropharmakologie werden die Derivate der Verbindung auf ihre Wirksamkeit bei der Behandlung von neuropathischen Schmerzen getestet. Dies ist auf die Überschneidung zwischen Antikonvulsiva und neuropathischen Schmerzbehandlungen zurückzuführen, bei denen die Modulation von Natrium- und Calciumkanälen eine wichtige Rolle spielt .
Biochemie: Untersuchung der Rezeptoraffinität
Die Forschung an den Derivaten der Verbindung umfasst die Untersuchung ihrer Affinität für verschiedene Rezeptoren, wie z. B. GABA A- und TRPV1-Rezeptoren. Diese Studien helfen, die molekularen Wirkmechanismen potenzieller pharmakologischer Wirkstoffe zu verstehen .
Toxikologie: Bewertung der zytotoxischen Eigenschaften
Die Verbindung und ihre Derivate werden auch auf ihre neurotoxischen und hepatotoxischen Eigenschaften untersucht. Dies ist entscheidend für die Beurteilung des Sicherheitsprofils neuer Medikamente, bevor sie für klinische Studien in Betracht gezogen werden können .
Analytische Chemie: Spektroskopische Studien
Spektroskopische Studien verwandter Verbindungen liefern Einblicke in ihre molekularen Strukturen, was für die Entwicklung neuer Medikamente und Materialien unerlässlich ist. Kristallographische Daten können die Synthese effektiverer und gezielterer Verbindungen ermöglichen .
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropan-1-amine is not fully understood. However, it is believed that the compound reacts with the active sites of enzymes, such as cytochrome P450 and glutathione-S-transferase, to produce a variety of metabolites. These metabolites are then further metabolized by other enzymes, such as monoamine oxidase and aldehyde dehydrogenase, to produce the final products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-2-fluoropropan-1-amine are not fully understood. However, in vitro studies have shown that the compound has antifungal and anti-inflammatory properties. In addition, 2-(3-Chlorophenyl)-2-fluoropropan-1-amine has been shown to inhibit the growth of certain types of cancer cells, such as breast and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)-2-fluoropropan-1-amine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is not volatile or toxic. In addition, it is highly soluble in a variety of solvents, making it ideal for a variety of lab experiments. However, 2-(3-Chlorophenyl)-2-fluoropropan-1-amine is not suitable for use in experiments involving high temperatures, as it is unstable at high temperatures.
Zukünftige Richtungen
The future directions for 2-(3-Chlorophenyl)-2-fluoropropan-1-amine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and materials science. In addition, further research into the advantages and limitations of the compound for lab experiments could lead to more efficient and cost-effective methods for synthesizing and using 2-(3-Chlorophenyl)-2-fluoropropan-1-amine. Finally, further research into the use of 2-(3-Chlorophenyl)-2-fluoropropan-1-amine in nanotechnology could lead to new and innovative applications for the compound.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMVXKOZOABGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


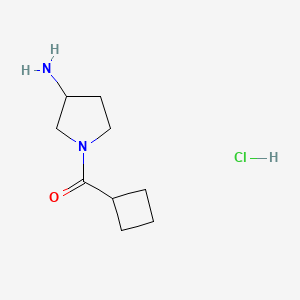
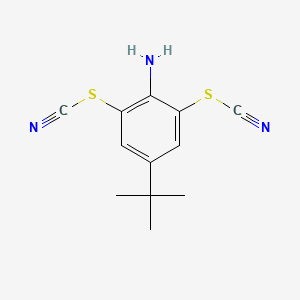
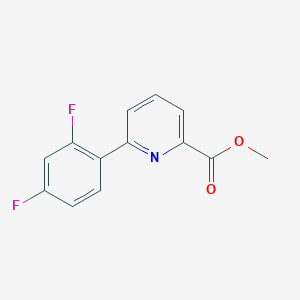
![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)
![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)
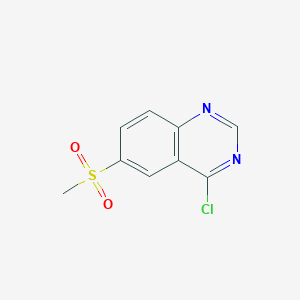
![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
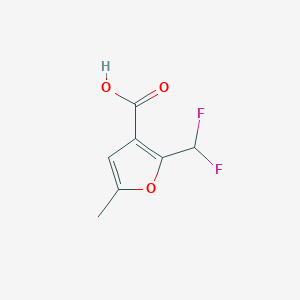
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)
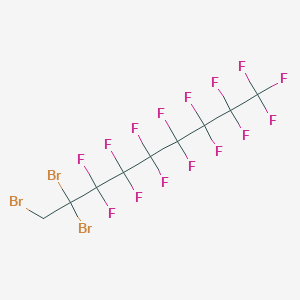
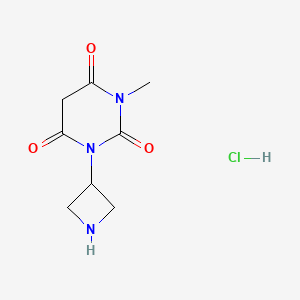
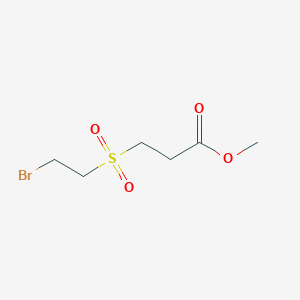

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
